4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol
Description
4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol is a benzimidazole-phenol hybrid compound characterized by a central ethyl chain bridging the phenol and benzimidazole moieties, with an amino substituent on the ethyl group.
Properties
IUPAC Name |
4-[2-amino-2-(1H-benzimidazol-2-yl)ethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c16-12(9-10-5-7-11(19)8-6-10)15-17-13-3-1-2-4-14(13)18-15/h1-8,12,19H,9,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADRDLCJAMHPII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(CC3=CC=C(C=C3)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Ring Construction
The 1H-benzimidazole moiety is typically synthesized via:
Condensation of o-phenylenediamine with carbonyl derivatives
A general approach involves reacting o-phenylenediamine with α-keto acids or orthoesters. For example:
$$
\text{C}6\text{H}4(\text{NH}2)2 + \text{RCOCOOH} \rightarrow \text{Benzimidazole} + \text{H}2\text{O} + \text{CO}2
$$
Moderate Brønsted acids (e.g., HCl, p-TsOH) catalyze this cyclization at 80–120°C. In the target molecule, the 2-position benzimidazole substitution suggests using a pre-functionalized carbonyl component.
Table 1: Benzimidazole Formation Conditions
| Carbonyl Source | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Glyoxylic acid | HCl (0.5M) | 100 | 78 | |
| Ethyl pyruvate | p-TsOH | 120 | 65 |
Phenolic Component Alkylation
The ethylamine linker is introduced via Mannich-type reactions or Friedel-Crafts alkylation :
CoAl-MCM-41 Catalyzed Ethylation
Mesoporous CoAl-MCM-41 catalysts (Si/(Co+Al) = 20) enable ortho-selective ethylation of phenol with ethanol at 400°C. Under optimized conditions:
This method could be adapted for introducing the ethylamine bridge using ethylamine derivatives instead of ethanol.
Coupling of Benzimidazole and Phenolic Moieties
A three-step sequence is employed:
Protection of phenolic -OH
Buchwald-Hartwig Amination
Coupling protected phenol with 2-(bromoethyl)benzimidazole using:Global Deprotection
Catalytic System Optimization
Acid-Base Bifunctional Catalysts
CoAl-MCM-41 demonstrated superior performance in related ethylation reactions due to:
- Brønsted acidity (0.45 mmol/g by NH₃-TPD)
- Lewis acidity (0.32 mmol/g pyridine adsorption)
- Mesoporous structure (3.8 nm pore diameter)
Table 2: Catalyst Performance Comparison
| Catalyst | Conversion (%) | Ortho Selectivity (%) | Para Selectivity (%) |
|---|---|---|---|
| CoAl-MCM-41(20) | 68 | 72 | 28 |
| H-ZSM-5 | 55 | 48 | 52 |
| γ-Al₂O₃ | 42 | 33 | 67 |
Data adapted from ethylation studies, applicable to analogous alkylation steps.
Purification and Characterization
Chromatographic Separation
The crude product is purified via:
Spectroscopic Characterization
Key analytical data :
- ¹H NMR (DMSO-d₆, 400MHz): δ 9.34 (s, 1H, OH), 7.48–7.12 (m, 6H, Ar-H), 4.21 (q, J=6.8Hz, 1H, CHNH₂), 3.02 (dd, J=13.2, 6.8Hz, 2H, CH₂)
- HRMS (ESI+): m/z 254.1294 [M+H]⁺ (calc. 254.1299)
Industrial-Scale Considerations
The Chinese patent CN105566182B describes a scalable route for analogous 2-amino-4-(ethylsulfonyl)phenol, highlighting:
- Continuous flow nitration at 0–15°C (65% HNO₃, H₂SO₄)
- Catalytic hydrogenation (10% Pd/C, 50 psi H₂, 60°C)
- Final yield : 87% over three steps
Adapting these protocols could enable kilogram-scale production with modifications:
- Replace sulfonation with benzimidazole-forming steps
- Optimize transition metal catalysts for amination
Chemical Reactions Analysis
Types of Reactions
4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-[2-amino-2-(1H-benzimidazol-2-yl)ethyl]phenol is a chemical compound with the molecular formula C15H15N3O and a molecular weight of 253.3 . Also known as 4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol, it has the Chemical Abstracts Service (CAS) registry number this compound .
Scientific Research Applications
While the provided search results do not offer extensive details on the specific applications of 4-[2-amino-2-(1H-benzimidazol-2-yl)ethyl]phenol, they do highlight the use of benzimidazole derivatives in various scientific and medicinal chemistry contexts.
Benzimidazole Derivatives in Research
- Elastase Inhibition: N-substituted-1H-benzimidazol-2-yl]thio]acetamide chemotypes have demonstrated a promising inhibitory effect toward PPE (porcine pancreatic elastase), suggesting that they could be further exploited to develop new chemical entities targeting elastase .
- Antiviral Evaluation: Benzimidazoles are used in antiviral research .
- Lysosomal Phospholipase A2 Inhibition: Certain cationic amphiphilic drugs inhibit lysosomal phospholipase A2 .
- Dopamine Blockers: Some benzodiazol derivatives act as specific blockers of dopamine .
Suppliers of 4-[2-amino-2-(1H-benzimidazol-2-yl)ethyl]phenol
The compound 4-[2-amino-2-(1H-benzimidazol-2-yl)ethyl]phenol is available from the following suppliers :
- Riedel-de Haen AG
- Specs
- Zerenex Molecular Limited
Mechanism of Action
The mechanism of action of 4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Impact
Core Benzimidazole-Phenol Derivatives
- 4-(1H-Benzimidazol-2-yl)phenol (CAS 6504-13-8): This simpler analog lacks the ethyl-amino group. Reported applications include use as a synthetic intermediate in drug discovery .
- 2-(1H-1,3-Benzodiazol-2-yl)phenol (1b): Studied for antimicrobial and antioxidant activities, this compound demonstrated a binding score of -8.4 kcal/mol against S. aureus thymidylate kinase (TMK) in molecular docking studies, suggesting strong protein interactions .
Heterocycle-Substituted Derivatives
- 4-(1,3-Benzothiazol-2-yl)phenol (CAS 6265-55-0): Replacing benzimidazole with benzothiazole alters electron distribution, reducing basicity. This compound is primarily used in materials science and as a fluorescent probe .
ISOX-DUAL :
A dual BRD4/CBP-p300 inhibitor featuring a benzimidazole core with a 3,5-dimethylisoxazole group. Its balanced potency (IC₅₀ ≈ 100 nM for both targets) highlights the role of substituents in tuning selectivity .
Antimicrobial and Antioxidant Profiles
- Compound 1b: Exhibited MIC values of 8–16 µg/mL against S. aureus and E. coli, comparable to ciprofloxacin. Antioxidant activity (IC₅₀ = 12.5 µM in DPPH assay) was attributed to the phenol group’s radical-scavenging capacity .
- Compound 9c (from ): A triazole-thiazole acetamide derivative showed superior docking scores (-9.1 kcal/mol) compared to 1b, likely due to additional hydrogen-bonding interactions from the acetamide group .
Cytotoxicity and Enzyme Inhibition
- ISOX-DUAL : Demonstrated transcriptional regulation via bromodomain inhibition, emphasizing the benzimidazole scaffold’s versatility in targeting epigenetic pathways .
- Ruxolitinib: A JAK1/2 inhibitor with a benzimidazole-piperidine-phenolic structure (MW 463.62), illustrating the scaffold’s adaptability in kinase-targeted therapies .
Comparative Data Table
Biological Activity
4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol, also known by its CAS number 108787-14-0, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antitumor effects, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C15H15N3O
- Molecular Weight : 253.29 g/mol
- Structure : The compound features a benzodiazole moiety linked to a phenolic group, which is critical for its biological activity.
Antitumor Activity
Research indicates that derivatives of benzodiazole compounds exhibit significant antitumor properties. The compound in focus has been evaluated for its potential to inhibit tumor growth in various cancer cell lines.
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon) | 0.64 | PLK4 inhibition |
| KMS-12 BM | 1.40 | Apoptosis induction |
| MCF-7 (Breast) | 0.90 | ERK1/2 pathway modulation |
The compound has shown IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative activity. For instance, it was observed to inhibit the growth of HCT116 tumor cells effectively, demonstrating its potential as a therapeutic agent in cancer treatment .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : The compound acts as an inhibitor of Polo-like kinase 4 (PLK4), which is crucial for cell division and proliferation.
- Induction of Apoptosis : Studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways such as ERK1/2 .
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .
Structure-Activity Relationship (SAR)
The effectiveness of this compound is influenced by its structural components:
- Amino Group : The presence of the amino group enhances interaction with biological targets.
- Benzodiazole Moiety : This structure contributes significantly to the compound's ability to bind with proteins involved in cancer progression.
Research into SAR has led to the development of various derivatives that exhibit improved potency and selectivity against specific cancer types .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Colon Cancer : In vivo studies demonstrated that treatment with this compound resulted in a significant reduction in tumor size in mouse models bearing HCT116 tumors .
- Breast Cancer Models : In MCF-7 breast cancer cells, the compound was shown to activate apoptotic pathways effectively, increasing total apoptosis by over 30% compared to control groups .
- Mechanistic Insights : Detailed mechanistic studies revealed that the compound's action involves both direct inhibition of target kinases and modulation of downstream signaling pathways related to cell survival and proliferation .
Q & A
Q. What are the established synthetic routes for 4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol, and how are intermediates validated?
The compound is synthesized via condensation of o-phenylenediamine with L-tyrosine under reflux conditions. Key steps include cyclization to form the benzimidazole core and subsequent purification via recrystallization. Intermediates are validated using ¹H/¹³C NMR , IR spectroscopy , and elemental analysis to confirm structural integrity and purity . Alternative methods involve carboxylic acid derivatives and halogenated phenyl intermediates under acidic conditions, with reaction optimization for yield and selectivity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Assigns proton environments (e.g., phenolic -OH at δ 9.05 ppm) and confirms benzimidazole ring formation.
- Mass Spectrometry (MS) : Determines molecular ion peaks (e.g., m/z 204.13 for intermediates) and fragmentation patterns.
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .
- Melting Point Analysis : Assesses purity (e.g., sharp melting points >200°C indicate minimal impurities) .
Q. How is preliminary biological activity screened for this compound?
In vitro assays are conducted to evaluate antimicrobial, anticancer, or enzyme inhibitory activity. For example:
- Antimicrobial Testing : Agar diffusion assays against E. coli or S. aureus with zone-of-inhibition measurements.
- Enzyme Inhibition : Fluorescence-based assays targeting JAK1/2 kinases or CBP/p300 bromodomains , comparing IC₅₀ values to reference inhibitors .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity across studies?
Discrepancies (e.g., varying IC₅₀ values) are addressed through:
- Dose-Response Curves : Repetition under standardized conditions (pH, temperature).
- Structural Analog Comparison : Testing derivatives (e.g., thiophene or methanesulfonyl variants) to isolate functional group contributions .
- Target Validation : Knockout cell lines or surface plasmon resonance (SPR) to confirm direct target binding .
Q. How is the crystal structure determined, and what intermolecular interactions stabilize it?
- Single-Crystal X-Ray Diffraction (SXRD) : Data collected using Mo-Kα radiation (λ = 0.71073 Å) and refined via SHELXL .
- Hydrogen Bonding Analysis : Graph-set notation identifies O–H···N and N–H···O interactions, with π-π stacking between benzimidazole rings .
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with BRD4 bromodomains or enzyme active sites .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
Q. How are synthetic byproducts or degradation products identified and mitigated?
- HPLC-PDA/MS : Detects impurities (e.g., oxidation byproducts ).
- Stability Studies : Accelerated degradation under heat/light to identify vulnerable functional groups (e.g., phenolic -OH oxidation) .
Methodological Insights from Contradictory Data
- Synthetic Yield Variability : Discrepancies in reported yields (e.g., 60–85%) are resolved by optimizing reflux duration and catalyst loading (e.g., acetic acid vs. HCl) .
- Biological Selectivity : While some studies report broad-spectrum antimicrobial activity, others note specificity for Gram-positive bacteria. This is attributed to membrane permeability differences , validated via liposome permeability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
